5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole: is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They have been found to inhibit enzymes such as carbonic anhydrases, thymidylate synthase, aromatase, tryptophan, 2,3-dioxygenase, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR) .
Mode of Action
The mode of action of triazoles involves the inhibition of ergosterol synthesis and blocking of the P450-dependent enzyme (CYP 51) .
Biochemical Pathways
Triazoles affect various biochemical pathways, including those involved in the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
The pharmacokinetics of triazole compounds can vary widely depending on their specific chemical structure .
Result of Action
The result of the action of triazoles can include antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant effects .
Action Environment
The action, efficacy, and stability of triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-methyl-1H-benzo[d][1,2,3]triazole. One common method is to react 1-methyl-1H-benzo[d][1,2,3]triazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group at the 5-position, yielding this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar bromination reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed:
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Methyl derivatives of the triazole ring.
Scientific Research Applications
Chemistry: 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted triazoles, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: Triazole derivatives, including those synthesized from this compound, have shown potential as antifungal, antibacterial, and anticancer agents. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug development .
Industry: In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the production of polymers and dyes. The bromomethyl group in this compound allows for further functionalization, making it useful in the synthesis of specialty chemicals .
Comparison with Similar Compounds
1-methyl-1H-benzo[d][1,2,3]triazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(chloromethyl)-1-methyl-1H-benzo[d][1,2,3]triazole: Similar in structure but with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the types of reactions it undergoes.
5-(hydroxymethyl)-1-methyl-1H-benzo[d][1,2,3]triazole: Contains a hydroxymethyl group, making it more hydrophilic and capable of forming hydrogen bonds.
Uniqueness: The presence of the bromomethyl group in 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives. This reactivity, combined with the stability of the triazole ring, makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
5-(bromomethyl)-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUZHHPMRAIJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CBr)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383661 | |
Record name | 5-(Bromomethyl)-1-methyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-76-2 | |
Record name | 5-(Bromomethyl)-1-methyl-1H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499770-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-1-methyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-1-methyl-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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